molecular formula C17H16N4O3S B5640159 2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide

2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide

Cat. No. B5640159
M. Wt: 356.4 g/mol
InChI Key: SPSGBYQUJOZERW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves multiple steps, typically starting with key intermediates like methyl 3-methoxy-5-methylbenzoate, followed by various chemical reactions to introduce specific functional groups. Such processes often involve linear synthesis strategies and characterization through techniques like LCMS, IR, NMR spectroscopies, and elemental analysis to confirm the structure of the synthesized compounds (Vinayak et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds related to the one has been elucidated using methods like X-ray crystallography. These analyses provide insight into the arrangement of atoms within the molecule and the spatial configuration, which are crucial for understanding the molecule's interactions with biological targets (Galushchinskiy et al., 2017).

Chemical Reactions and Properties

The chemical reactivity and properties of such molecules depend on their functional groups. Compounds with acetamide groups exhibit specific reactivity patterns, such as undergoing nucleophilic substitution reactions or participating in the formation of coordination complexes due to their ability to act as ligands (Chkirate et al., 2019).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystal structure, are determined through experimental methods. Such properties are essential for predicting the behavior of these compounds in biological systems and their formulation for potential applications (A. N. Galushchinskiy et al., 2017).

Chemical Properties Analysis

The chemical properties, like acidity, basicity, and reactivity towards specific reagents, are influenced by the compound's molecular structure. Studies on related molecules have shown how structural features like the presence of thiazole rings or methoxy groups affect these properties, impacting their biological activity and interaction with cellular targets (Tverdokhlebov et al., 2004).

properties

IUPAC Name

2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c1-11-10-25-17(18-11)19-15(22)9-21-16(23)7-6-14(20-21)12-4-3-5-13(8-12)24-2/h3-8,10H,9H2,1-2H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPSGBYQUJOZERW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylthiazol-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.